1,4-Dithiaspiro[4.5]decan-7-ol
Description
Significance of Spirocyclic Systems in Chemical Synthesis and Research
Spirocyclic systems are not merely chemical curiosities; their rigid, three-dimensional nature offers a distinct advantage in various fields, particularly in drug discovery and materials science. tandfonline.com The spiro fusion imparts a defined conformational rigidity that is often sought after in the design of biologically active molecules, as it can lead to higher binding affinity and selectivity for protein targets. tandfonline.comacs.org This structural feature allows for the precise spatial arrangement of functional groups, a critical factor in molecular recognition. tandfonline.com The inherent three-dimensionality of spirocycles also provides an escape from the "flatland" of predominantly two-dimensional aromatic compounds often found in medicinal chemistry, which can lead to improved physicochemical properties such as solubility. tandfonline.comnih.gov Consequently, the synthesis of spirocyclic compounds, including those with heterocyclic components, is a vibrant and challenging area of contemporary organic synthesis. acs.orgresearchgate.net
Overview of Dithiaspiro Structures as Synthetic Scaffolds
Within the diverse family of spirocycles, dithiaspiro structures, which incorporate a dithiane or dithiolane ring, hold particular importance as versatile synthetic intermediates. The 1,3-dithiane (B146892) and 1,3-dithiolane (B1216140) moieties are well-established protecting groups for carbonyl compounds due to their stability under both acidic and basic conditions. organic-chemistry.orgthieme-connect.de This protective strategy is fundamental in multi-step syntheses where a carbonyl group needs to be masked to allow for selective reactions at other sites in the molecule.
Beyond their role as protecting groups, dithiaspiro compounds can serve as "masked" carbonyls. researchgate.net The dithioacetal or dithioketal functionality can be deprotected under specific conditions to reveal the original carbonyl group, providing a strategic tool for synthetic chemists. organic-chemistry.org This utility makes dithiaspiro structures valuable building blocks in the construction of more complex molecular frameworks.
Research Context and Scope of 1,4-Dithiaspiro[4.5]decan-7-ol Studies
This compound, with its specific combination of a cyclohexane (B81311) ring, a dithiolane ring, and a hydroxyl group, is a subject of interest in stereoselective synthesis and as a precursor for biologically active molecules. Research on this compound and its analogs often focuses on methods for its stereocontrolled synthesis and its subsequent transformations into other functionalized spirocyclic systems.
One notable area of research involves the microbial reduction of the corresponding ketone, 1,4-dithiaspiro[4.5]decan-7-one, to produce the alcohol this compound with high enantioselectivity. cdnsciencepub.comcdnsciencepub.com Studies have demonstrated that various strains of yeast, such as Saccharomyces cerevisiae, can effectively reduce the prochiral ketone to yield the (S)-configured alcohol. cdnsciencepub.comcdnsciencepub.com This biocatalytic approach offers a green and efficient method for obtaining enantiomerically enriched chiral building blocks.
Furthermore, derivatives of the 1,4-dithiaspiro[4.5]decane scaffold have been investigated for their potential biological activities. For instance, related structures have been synthesized and evaluated as ligands for serotonin (B10506) (5-HT1A) receptors, highlighting the potential of this spirocyclic system in medicinal chemistry. unimore.it The synthesis often involves the reaction of a ketone with a dithiol, followed by functional group manipulations. mdpi.comacs.org
The following table provides key chemical identifiers and properties for this compound.
| Property | Value | Source |
| Molecular Formula | C8H14OS2 | |
| Molar Mass | 190.33 g/mol | |
| CAS Number | 128441-13-4 |
The subsequent table details the results of microbial reduction of the precursor ketone, 1,4-dithiaspiro[4.5]decan-7-one (3a), to yield this compound (3b). cdnsciencepub.com
| Yeast Strain | Conversion (%) | Product | Yield (%) | Enantiomeric Excess (%) |
| Saccharomyces cerevisiae JCM 1819 | 100 | (-)-(7S)-3b | 91.9 | 97.2 |
| Saccharomyces cerevisiae JCM 2214 | 97 | (-)-(7S)-3b | 82.9 | 95.6 |
This research underscores the utility of this compound as a chiral synthon and the broader importance of dithiaspiro compounds in modern organic chemistry.
Structure
3D Structure
Properties
IUPAC Name |
1,4-dithiaspiro[4.5]decan-7-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14OS2/c9-7-2-1-3-8(6-7)10-4-5-11-8/h7,9H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMPYIJKGMSRYEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC2(C1)SCCS2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80562959 | |
| Record name | 1,4-Dithiaspiro[4.5]decan-7-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80562959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
128441-13-4 | |
| Record name | 1,4-Dithiaspiro[4.5]decan-7-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80562959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1,4 Dithiaspiro 4.5 Decan 7 Ol and Its Precursors
Chemoenzymatic and Biocatalytic Approaches to 1,4-Dithiaspiro[4.5]decan-7-ol Synthesis
Biocatalysis, utilizing whole microbial cells or isolated enzymes, has emerged as a powerful tool for the synthesis of chiral compounds like this compound. researchgate.net These methods are prized for their high selectivity and operation under mild, environmentally friendly conditions. researchgate.net
Microbial Reduction of 1,4-Dithiaspiro[4.5]decan-7-one
The microbial reduction of the prochiral ketone, 1,4-dithiaspiro[4.5]decan-7-one, to the corresponding chiral alcohol is a key biocatalytic transformation. This process leverages the metabolic machinery of microorganisms, particularly yeast, to achieve high levels of stereoselectivity.
Research has demonstrated the high enantiofacial selectivity of yeast, specifically strains of Saccharomyces cerevisiae, in the reduction of various dithiaspiro ketones. cdnsciencepub.comcdnsciencepub.com In the reduction of 1,4-dithiaspiro[4.5]decan-7-one, along with other related dithiaspiro ketones, new strains of Saccharomyces cerevisiae (JCM 1819 and JCM 2214) have shown the ability to produce the corresponding alcohols with high enantiomeric excess, up to 99% ee. cdnsciencepub.comcdnsciencepub.com The resulting alcohol, this compound, was determined to have the (S)-configuration. cdnsciencepub.com This high degree of selectivity highlights the specific fit between the substrate and the active site of the yeast's reductive enzymes. cdnsciencepub.comcdnsciencepub.com
Table 1: Yeast-Mediated Reduction of Dithiaspiro Ketones
| Substrate | Yeast Strain | Product | Enantiomeric Excess (ee) | Configuration |
|---|---|---|---|---|
| 1,4-Dithiaspiro[4.5]decan-7-one | S. cerevisiae JCM 1819/2214 | (S)-1,4-Dithiaspiro[4.5]decan-7-ol | Up to 99% | S |
| 1,4-Dithiaspiro[4.5]decan-6-one | S. cerevisiae JCM 1819/2214 | (S)-1,4-Dithiaspiro[4.5]decan-6-ol | High | S |
| 1,5-Dithiaspiro[5.5]undecan-7-one | S. cerevisiae JCM 1819/2214 | (S)-1,5-Dithiaspiro[5.5]undecan-7-ol | High | S |
| 1,5-Dithiaspiro[5.5]undecan-8-one | S. cerevisiae JCM 1819/2214 | (S)-1,5-Dithiaspiro[5.5]undecan-8-ol | High | S |
Data sourced from Takemura et al. (1990). cdnsciencepub.comcdnsciencepub.com
Achieving high enantiomeric excess (ee) in biocatalytic reductions is often dependent on the optimization of reaction conditions. Factors such as the choice of microorganism, substrate concentration, temperature, and reaction time can significantly influence the stereochemical outcome. researchgate.net For the reduction of dithiaspiro ketones, the use of specific, newly identified strains of Saccharomyces cerevisiae was crucial in attaining high ee values. cdnsciencepub.comcdnsciencepub.com The preparative scale reductions were successful in producing the (S)-alcohols with up to 99% ee, indicating that the conditions employed were well-suited for maximizing the enantioselectivity of the yeast's enzymatic machinery. cdnsciencepub.com The coupling of alcohol dehydrogenase (ADH) with formate (B1220265) dehydrogenase (FDH) for cofactor recycling is a prominent strategy to enhance the efficiency of such reductions. researchgate.net
Substrate Scope and Enantiofacial Selectivity in Yeast-Mediated Reductions
Enzymatic Kinetic Resolution Strategies for Chiral Dithiaspiro Alcohols
Kinetic resolution is another powerful enzymatic method for obtaining enantiomerically pure alcohols. wikipedia.org This technique relies on the differential reaction rates of the two enantiomers of a racemic alcohol with an enzyme, typically a lipase (B570770), in an acylation or hydrolysis reaction. jocpr.com One enantiomer is preferentially converted to a product (e.g., an ester), leaving the unreacted enantiomer in high enantiomeric excess. wikipedia.org
For dithiolane-based compounds, a biocatalytic approach involving enzymatic kinetic resolution has been investigated. researchgate.net For instance, the racemic alcohol (1,4-dithiaspiro[4.5]decan-2-yl)methanol was first converted to its butyryl ester. researchgate.net This ester then served as a substrate for enzymatic hydrolysis, where a lipase would selectively cleave one enantiomer of the ester, allowing for the separation of the two enantiomers. researchgate.net Lipases, such as those from Candida species, are frequently employed for these resolutions due to their broad substrate specificity and high enantioselectivity. researchgate.netdntb.gov.ua
Classical Organic Synthesis Routes to Dithiaspiro[4.5]decan-7-one Precursors
The synthesis of the key precursor, 1,4-dithiaspiro[4.5]decan-7-one, is typically achieved through well-established methods of classical organic synthesis.
Spiroketal Formation via Dithiol Addition to Cyclohexanone (B45756) Derivatives
The formation of the 1,4-dithiaspiro[4.5]decane ring system is accomplished through the reaction of a suitable cyclohexanone derivative with a dithiol, a process known as thioacetalization. Specifically, 1,4-dithiaspiro[4.5]decan-7-one can be synthesized from 1,3-cyclohexanedione (B196179) and 1,2-ethanedithiol (B43112). chemsrc.com This reaction involves the acid-catalyzed addition of the two thiol groups of 1,2-ethanedithiol across one of the carbonyl groups of the dione, forming the stable five-membered dithiolane ring and creating the spirocyclic structure. researchgate.net Perchloric acid adsorbed on silica (B1680970) gel has been used as an efficient catalyst for such acetal (B89532) formations. unimore.it
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 1,4-Dithiaspiro[4.5]decan-7-one |
| 1,4-Dithiaspiro[4.5]decan-6-ol |
| 1,4-Dithiaspiro[4.5]decan-6-one |
| 1,5-Dithiaspiro[5.5]undecan-7-ol |
| 1,5-Dithiaspiro[5.5]undecan-7-one |
| 1,5-Dithiaspiro[5.5]undecan-8-ol |
| 1,5-Dithiaspiro[5.5]undecan-8-one |
| (1,4-dithiaspiro[4.5]decan-2-yl)methanol |
| 1,3-Cyclohexanedione |
| 1,2-Ethanedithiol |
| Butyryl chloride |
| Perchloric acid |
| Thionyl chloride |
Derivatization Pathways and Functional Group Interconversions
Following the synthesis of this compound, its hydroxyl group serves as a key functional handle for further molecular elaboration. Derivatization can enhance biological activity or enable coupling to other molecular fragments.
To facilitate nucleophilic substitution reactions, the hydroxyl group of this compound must first be converted into a more effective leaving group. Standard organic transformations are employed for this purpose.
One common method is tosylation, where the alcohol reacts with p-toluenesulfonyl chloride (TsCl) in the presence of a base, such as triethylamine (B128534) (Et₃N), in an aprotic solvent like dichloromethane (B109758) (DCM). researchgate.net This reaction yields the corresponding tosylate, where the hydroxyl group is converted into a highly effective sulfonate ester leaving group. Alternatively, the alcohol can be transformed into a halide, such as a chloride, by reacting it with a chlorinating agent like thionyl chloride (SOCl₂), often in a solvent like toluene. mdpi.comresearchgate.net The resulting activated intermediate is primed for subsequent nucleophilic displacement reactions.
Table 2: Activation of the Hydroxyl Group of this compound
| Starting Material | Reagents | Solvent | Product (Leaving Group) |
|---|---|---|---|
| This compound | p-Toluenesulfonyl chloride (TsCl), Triethylamine (Et₃N) | Dichloromethane (DCM) | 1,4-Dithiaspiro[4.5]decan-7-yl tosylate (-OTs) |
| This compound | Thionyl chloride (SOCl₂) | Toluene | 7-Chloro-1,4-dithiaspiro[4.5]decane (-Cl) |
Carbon-carbon bond formation at the C7 position can be achieved by utilizing the precursor ketone, 1,4-dithiaspiro[4.5]decan-7-one. The Grignard reaction provides a classic and robust method for introducing new alkyl or aryl substituents at a carbonyl carbon. wikipedia.orgmasterorganicchemistry.com
By analogy to general reactions of ketones, 1,4-dithiaspiro[4.5]decan-7-one can be treated with an organomagnesium halide (Grignard reagent, R-MgX). The nucleophilic alkyl or aryl group from the Grignard reagent attacks the electrophilic carbonyl carbon of the spiroketone. organic-chemistry.org This nucleophilic addition breaks the carbonyl π-bond, and subsequent acidic workup protonates the resulting magnesium alkoxide to yield a tertiary alcohol. This reaction not only forms a new carbon-carbon bond but also generates a new stereocenter at the C7 position, leading to products such as 7-alkyl-1,4-dithiaspiro[4.5]decan-7-ols. The choice of the Grignard reagent dictates the nature of the new substituent introduced onto the spirocyclic framework.
Table 3: Hypothetical Grignard Reaction with 1,4-Dithiaspiro[4.5]decan-7-one
| Substrate | Reagent | Intermediate | Final Product | Bond Formed |
|---|---|---|---|---|
| 1,4-Dithiaspiro[4.5]decan-7-one | 1. Alkyl/Arylmagnesium halide (R-MgX) 2. H₃O⁺ (workup) | Magnesium alkoxide | 7-Alkyl/Aryl-1,4-dithiaspiro[4.5]decan-7-ol | C-C |
Stereochemical Investigations of 1,4 Dithiaspiro 4.5 Decan 7 Ol
Enantioselective Synthesis and Diastereocontrol
The creation of specific stereoisomers of 1,4-dithiaspiro[4.5]decan-7-ol relies on precise control over the synthetic process. Both the selection of enantiomers (enantioselectivity) and the relationship between different stereocenters within the molecule (diastereocontrol) are key considerations.
Origins of Enantioselectivity in Biocatalytic Reductions
Biocatalysis has emerged as a powerful tool for the enantioselective synthesis of chiral alcohols, including this compound. dntb.gov.uaresearchgate.net The reduction of the prochiral ketone, 1,4-dithiaspiro[4.5]decan-7-one, using microorganisms such as new strains of yeast (Saccharomyces cerevisiae), can lead to high enantiofacial selectivity. cdnsciencepub.comcdnsciencepub.com
In a notable study, the reduction of 1,4-dithiaspiro[4.5]decan-7-one with Saccharomyces cerevisiae strains JCM 1819 and JCM 2214 yielded the corresponding alcohol, (-)-(7S)-1,4-dithiaspiro[4.5]decan-7-ol, with high enantiomeric excess (ee). cdnsciencepub.com Specifically, the reaction with JCM 1819 resulted in a 91.9% yield and a 97.2% ee, while JCM 2214 produced an 82.9% yield and a 95.6% ee. cdnsciencepub.com These results highlight the ability of enzymes within the yeast to selectively deliver a hydride to one face of the carbonyl group, leading to the preferential formation of the (S)-enantiomer. cdnsciencepub.comcdnsciencepub.com The high degree of enantioselectivity is attributed to the specific fit of the substrate within the enzyme's active site. dntb.gov.ua
| Yeast Strain | Yield (%) | Enantiomeric Excess (ee, %) | Configuration |
|---|---|---|---|
| Saccharomyces cerevisiae JCM 1819 | 91.9 | 97.2 | S |
| Saccharomyces cerevisiae JCM 2214 | 82.9 | 95.6 | S |
Control of Diastereomeric Ratios in Spirocyclic Formation
The formation of spirocyclic systems can often lead to the creation of diastereomers. The control of these diastereomeric ratios is crucial for obtaining a single, desired product. In the context of spirocyclic ketals, stereocontrol is maximized when there is a significant energy difference between the diastereomeric products, allowing for a strong preference for one over the other. Factors such as the reversibility of the cyclization reaction and the stability of any intermediates, like oxocarbenium ions, also play a critical role in determining the final diastereomeric outcome. While specific studies on the diastereocontrol in the formation of this compound are not extensively detailed in the provided results, the general principles of spirocycle synthesis suggest that reaction conditions and substrate structure would be key factors.
Absolute Configuration Assignment Methodologies
Determining the precise three-dimensional arrangement of atoms, or absolute configuration, of a chiral molecule like this compound is essential. Various analytical techniques are employed for this purpose.
Spectroscopic Techniques for Configuration Elucidation (e.g., 2D COSY with Chiral Derivatizing Agents)
Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), are invaluable for determining the absolute configuration of chiral alcohols. A common strategy involves the use of a chiral derivatizing agent (CDA), which converts a mixture of enantiomers into a mixture of diastereomers. wikipedia.org These diastereomers can then be distinguished by NMR. wikipedia.org
For this compound, the (S)-configuration of the alcohol produced via microbial reduction was confirmed using 2D COSY (Correlation Spectroscopy) experiments on its (S)-MTPA ester derivative. cdnsciencepub.comcdnsciencepub.com The Mosher method, which utilizes the anisotropic effect of the phenyl group in the MTPA ester, allows for the assignment of the absolute configuration based on the chemical shift differences of the protons near the newly formed stereocenter. cdnsciencepub.comcdnsciencepub.com The use of 2D NMR techniques like COSY helps in the unambiguous assignment of proton signals, which is crucial for the correct application of the Mosher method. cdnsciencepub.comtcichemicals.com
X-ray Crystallography for Definitive Stereochemical Determination
X-ray crystallography provides the most definitive method for determining the absolute configuration of a molecule, provided that a suitable single crystal can be obtained. tcichemicals.com This technique allows for the direct visualization of the molecule's three-dimensional structure. In a study related to a similar dithiolane compound, (1,4-dithiaspiro[4.5]decan-2-yl)methanol, its absolute configuration was established through the X-ray diffraction analysis of a derivative. mdpi.comresearchgate.net This approach provides an unambiguous assignment of the stereochemistry. While a direct crystallographic analysis of this compound itself was not found, this method remains the gold standard for absolute configuration determination in the solid state.
Enantioselective Chromatography for Chiral Resolution and Analysis
Enantioselective chromatography, particularly High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase, is a powerful technique for both separating the enantiomers of a racemic mixture (chiral resolution) and determining the enantiomeric excess of a sample. researchgate.netwiley-vch.de This method was successfully employed for the chiral resolution of the related compound, (1,4-dithiaspiro[4.5]decan-2-yl)methanol, using a (semi)preparative enantioselective HPLC. researchgate.netmdpi.comresearchgate.net The separated enantiomers can then be analyzed by other techniques to assign their absolute configurations. This analytical method is crucial for verifying the success of an enantioselective synthesis and for obtaining enantiopure compounds for further study. wiley-vch.de
Conformational Analysis and Stereoisomeric Effects
The stereochemistry of this compound is a critical aspect of its molecular architecture, influencing its physical properties and chemical reactivity. The presence of a chiral center at the C-7 position, where the hydroxyl group is attached to the cyclohexane (B81311) ring, gives rise to the possibility of enantiomers. The rigid spirocyclic fusion of the dithiolane and cyclohexane rings imposes significant conformational constraints, which in turn dictates the spatial orientation of substituents and affects the molecule's interactions.
Detailed stereochemical investigations have focused on the selective synthesis of specific stereoisomers of this compound. A key approach has been the microbial reduction of the corresponding prochiral ketone, 1,4-dithiaspiro[4.5]decan-7-one. This biotransformation has been shown to proceed with high enantiofacial selectivity, yielding the alcohol product in high enantiomeric excess. cdnsciencepub.com
Research utilizing strains of the yeast Saccharomyces cerevisiae has demonstrated the effective and highly stereoselective reduction of 1,4-dithiaspiro[4.5]decan-7-one. cdnsciencepub.com For instance, reductions using Saccharomyces cerevisiae strains JCM 1819 and JCM 2214 on a preparative scale resulted in the formation of (-)-(7S)-1,4-dithiaspiro[4.5]decan-7-ol with excellent yields and enantiopurity. cdnsciencepub.com The high degree of stereoselectivity highlights the precise enzymatic control over the delivery of a hydride to one face of the prochiral carbonyl group.
The specific outcomes of these microbial reductions are detailed in the table below.
Table 1: Microbial Reduction of 1,4-Dithiaspiro[4.5]decan-7-one to (-)-(7S)-1,4-Dithiaspiro[4.5]decan-7-ol
| Yeast Strain | Conversion (%) | Yield (%) | Enantiomeric Excess (ee) (%) | Specific Rotation [α]D (c, solvent) |
|---|---|---|---|---|
| S. cerevisiae JCM 1819 | 100 | 91.9 | 97.2 | [α]D²⁷ -2.94° (c 1.020) |
| S. cerevisiae JCM 2214 | 97 | 82.9 | 95.6 | [α]D²⁷ -3.48° (c 1.005) |
Data sourced from Takemura et al., Can. J. Chem. 68, 523 (1990). cdnsciencepub.com
The determination of the absolute configuration of the resulting alcohol is a crucial aspect of its conformational analysis. For this compound, the (S) configuration was unequivocally confirmed through advanced nuclear magnetic resonance (NMR) techniques. cdnsciencepub.com Specifically, the product was derivatized to its (S)-α-methoxy-α-(trifluoromethyl)phenylacetate ((S)-MTPA) ester. Analysis of this diastereomeric ester using two-dimensional correlation spectroscopy (2D COSY) experiments allowed for the assignment of the absolute configuration based on the well-established Mosher's method. cdnsciencepub.com This method relies on the analysis of the chemical shift differences of protons located on either side of the newly formed chiral center in a fixed, sterically hindered conformation of the MTPA ester. The consistent results from this analysis confirmed that the microbial reduction selectively produces the (S)-enantiomer. cdnsciencepub.com
Table 2: Stereochemical and Analytical Data for this compound
| Property | Method/Technique | Finding | Reference |
|---|---|---|---|
| Absolute Configuration | 2D COSY of (S)-MTPA ester | (S) | cdnsciencepub.com |
| Enantiomeric Purity | Chiral Analysis | Up to 97.2% ee | cdnsciencepub.com |
Reactivity and Mechanistic Studies of 1,4 Dithiaspiro 4.5 Decan 7 Ol
Chemoselective Transformations of the Hydroxyl Group
The secondary hydroxyl group in 1,4-dithiaspiro[4.5]decan-7-ol is a key site for synthetic modification. Its reactivity is characteristic of a typical secondary alcohol, allowing for transformations such as oxidation, esterification, and etherification. The dithiolane group is generally stable under the conditions used for these modifications, enabling chemoselective reactions at the alcohol.
Oxidation: The hydroxyl group can be oxidized to the corresponding ketone, 1,4-dithiaspiro[4.5]decan-7-one. A variety of modern and classical oxidizing agents can be employed for this purpose. Research on the oxidation of similar secondary alcohols in related spirocyclic systems, such as the conversion of other dithiaspirodecanols, suggests that reagents like o-iodoxybenzoic acid (IBX) in dimethyl sulfoxide (B87167) (DMSO) would be effective. lookchem.com This system is known for its mildness and high efficiency in oxidizing alcohols without affecting sensitive functional groups like thioacetals. lookchem.com
Esterification and Etherification: The alcohol functionality readily undergoes esterification with acyl chlorides or carboxylic anhydrides in the presence of a base. For instance, reaction with butyryl chloride can convert the alcohol to its corresponding butyrate (B1204436) ester. mdpi.com Similarly, etherification can be achieved. Studies on the synthesis of ω-chain-modified analogues of 7-oxaprostaglandins have demonstrated the conversion of similar dithiaspirodecanols into ethers under Williamson ether synthesis conditions, using a strong base like sodium hydride followed by treatment with an alkyl halide. tandfonline.com
Table 1: Representative Chemoselective Transformations of the Hydroxyl Group
| Transformation | Reagent(s) | Product | Reference(s) |
|---|---|---|---|
| Oxidation | o-Iodoxybenzoic acid (IBX), DMSO | 1,4-Dithiaspiro[4.5]decan-7-one | lookchem.com |
| Esterification | Butyryl chloride, Triethylamine (B128534), DMAP | 1,4-Dithiaspiro[4.5]decan-7-yl butyrate | mdpi.com |
| Etherification | Sodium hydride, Alkyl halide | 7-Alkoxy-1,4-dithiaspiro[4.5]decane | tandfonline.com |
Note: This table presents expected or demonstrated reactions based on the reactivity of the hydroxyl group in the title compound or closely related analogues.
Ring-Opening and Rearrangement Reactions of the Dithiolane Moiety
The 1,3-dithiolane (B1216140) ring is a robust protecting group for the carbonyl function of the parent cyclohexanone (B45756). However, it can undergo specific reactions, primarily involving cleavage of the carbon-sulfur bonds, leading to ring-opening or desulfurization.
Desulfurization: The dithiolane group can be removed to regenerate the parent ketone, a process known as deprotection. This is typically achieved under reductive or oxidative conditions. A classic method for desulfurization is the use of Raney nickel, which reductively cleaves the C-S bonds and replaces them with C-H bonds, converting the dithiaspiro moiety into a simple cyclohexane (B81311) ring. Alternatively, research on related dithiaspiro compounds has shown that treatment with sodium metal in liquid ammonia (B1221849) can effectively cleave the thioacetal. wiley-vch.de
Fragmentation in Mass Spectrometry: Mechanistic insights into the stability and fragmentation of the dithiolane ring can be gained from electron ionization mass spectrometry (EI-MS). Studies on the parent 1,4-dithiaspiro[4.5]decane show that fragmentation is initiated by charge localization on a sulfur atom. aip.org This is followed by cleavage of the dithiolane ring and expulsion of radicals from the cyclohexane portion, leading to the formation of stable fragment ions like the vinyl-1,3-dithiolanyl cation [C5H7S2]+. aip.org This fragmentation pattern underscores the inherent stability of the five-membered dithiolane ring cation radical system under high-energy conditions.
Mechanistic Insights into Spirocenter Formation and Stability
The formation of the 1,4-dithiaspiro[4.5]decane framework is a cornerstone of its chemistry, typically involving the creation of the spirocenter via thioacetalization.
Mechanism of Formation: The synthesis of this compound generally starts from 3-hydroxycyclohexanone. The spirocyclic structure is formed by the reaction of the ketone's carbonyl group with 1,2-ethanedithiol (B43112). This reaction is an acid-catalyzed process. The mechanism involves the protonation of the carbonyl oxygen, which activates the carbonyl carbon for nucleophilic attack by one of the thiol groups of 1,2-ethanedithiol. This forms a hemithioacetal intermediate. A subsequent intramolecular cyclization, involving the second thiol group attacking the protonated hydroxyl of the hemithioacetal, followed by the elimination of a water molecule, yields the stable five-membered dithiolane ring and establishes the spirocenter. Lewis acids such as BF3·Et2O are often used to facilitate this transformation.
Spirocenter Stability: The spirocyclic thioacetal is thermodynamically stable, particularly in comparison to the corresponding acyclic dithioacetals, due to the chelate effect. Its stability allows it to be carried through multiple synthetic steps without degradation, as seen in various total synthesis campaigns where it serves as a robust protecting group. core.ac.ukshu.ac.uk The stability is also evident in its resistance to a range of reagents that transform other parts of the molecule, such as the hydroxyl group. tandfonline.com However, the spirocenter can be destabilized and the ring opened under specific conditions, such as with strong Lewis acids at elevated temperatures or through the fragmentation pathways observed in mass spectrometry. aip.org
Spectroscopic Characterization for Structural and Stereochemical Analysis
Advanced Nuclear Magnetic Resonance Spectroscopy (NMR) for Structural Elucidation
NMR spectroscopy is a cornerstone for the structural analysis of organic compounds, offering deep insights into the carbon-hydrogen framework and the relative orientation of atoms.
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental tools for mapping the structure of spirocyclic systems such as 1,4-dithiaspiro[4.5]decan-7-ol. In ¹H NMR, the chemical shift, integration, and multiplicity of each signal reveal the electronic environment, number, and neighboring protons for every unique hydrogen atom in the molecule. For this compound, distinct signals are expected for the proton attached to the hydroxyl-bearing carbon (the carbinol proton), the protons of the dithiolane ring, and the protons of the cyclohexane (B81311) ring.
¹³C NMR spectroscopy provides information on the carbon skeleton. Each unique carbon atom produces a single peak, with its chemical shift indicating its functionalization. Key signals for this compound would include the spirocyclic carbon, the carbon bearing the hydroxyl group (C-7), and the carbons of the dithiolane ring (C-2 and C-3). While specific spectral data for this compound is not extensively published, data from closely related isomers like 1,4-dithiaspiro[4.5]decan-6-ol and 1,4-dithiaspiro[4.5]decan-8-ol can provide expected chemical shift ranges. cdnsciencepub.com For instance, the protons of the dithiolane ring typically appear as a multiplet between δ 3.2 and 3.5 ppm. wiley-vch.de The carbinol proton (CH-OH) is expected to resonate further downfield, and its multiplicity would be determined by the number of adjacent protons.
Table 1: Illustrative ¹H and ¹³C NMR Data for Dithiaspiro Compounds
| Nucleus | Position | Expected Chemical Shift (δ) ppm | Description |
|---|---|---|---|
| ¹H | H-7 | ~3.5 - 4.0 | Carbinol proton, multiplet |
| ¹H | H-2, H-3 | ~3.2 - 3.5 | Dithiolane ring protons, multiplet |
| ¹H | H-6, H-8, H-9, H-10 | ~1.2 - 2.4 | Cyclohexane ring protons, complex multiplets |
| ¹³C | C-7 | ~68 - 72 | Carbon bearing hydroxyl group |
| ¹³C | C-5 | ~65 - 70 | Spiro carbon |
| ¹³C | C-2, C-3 | ~38 - 40 | Dithiolane ring carbons |
Note: This table is illustrative, based on data from related dithiaspiro compounds. cdnsciencepub.comwiley-vch.de
Two-dimensional (2D) NMR techniques are essential for unambiguously assigning signals and determining stereochemistry. The Correlation Spectroscopy (COSY) experiment is particularly valuable as it reveals proton-proton (H-H) coupling networks, allowing for the mapping of adjacent protons through the carbon skeleton.
In the context of this compound, a COSY spectrum would show cross-peaks connecting the carbinol proton at C-7 to the neighboring protons at C-6 and C-8. This confirms the position of the hydroxyl group within the cyclohexane ring. Research has shown that the absolute configuration of chiral alcohols like this compound can be determined through advanced NMR analysis. cdnsciencepub.comresearchgate.netcdnsciencepub.com Specifically, the S-configuration of the alcohol produced from the microbial reduction of the corresponding ketone was confirmed using 2D COSY experiments performed on its (S)-MTPA ester derivative. cdnsciencepub.comcdnsciencepub.com This method, known as Mosher's ester analysis, uses the anisotropic effects of the phenyl ring in the MTPA ester to induce observable chemical shift differences in nearby protons, which allows for the assignment of absolute stereochemistry. cdnsciencepub.comresearchgate.net
1H and 13C NMR Applications for Spirocyclic Systems
Mass Spectrometry (MS) Fragmentation Patterns in Dithiaspiro Compounds
Mass spectrometry provides critical information about a molecule's mass and its fragmentation behavior upon ionization, which helps in confirming its structure. In Electron Ionization Mass Spectrometry (EI-MS), the 1,4-dithiaspiro[4.5]decane framework undergoes characteristic fragmentation. aip.org
For this compound (molecular weight 190.3 g/mol ), the molecular ion peak (M⁺) would be expected at m/z 190. A common fragmentation pathway for dithiaspiro compounds involves the cleavage of the cyclohexane ring. aip.org A particularly notable fragmentation for the 1,4-dithiaspiro[4.5]decane skeleton is the formation of a stable vinyl-1,3-dithiolanyl cation at m/z 131. aip.org This occurs through the expulsion of a propyl radical from the cyclohexane portion of the molecule. aip.org Other expected fragments would include the loss of a water molecule ([M-H₂O]⁺) from the alcohol, leading to a peak at m/z 172, and the loss of a hydroxyl radical ([M-OH]⁺) at m/z 173. The mass spectrum of the related isomer, 1,4-dithiaspiro[4.5]decan-6-ol, shows a prominent molecular ion at m/e 190 and a base peak at m/e 131, consistent with this fragmentation pattern. cdnsciencepub.com
Table 2: Predicted Mass Spectrometry Fragmentation for this compound
| m/z Value | Proposed Fragment | Description |
|---|---|---|
| 190 | [C₈H₁₄OS₂]⁺ | Molecular Ion (M⁺) |
| 172 | [C₈H₁₂S₂]⁺ | Loss of water (H₂O) |
| 131 | [C₅H₇S₂]⁺ | Vinyl-1,3-dithiolanyl cation |
Note: This table is predictive, based on known fragmentation patterns of dithiaspiro compounds. cdnsciencepub.comaip.org
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, resulting in a unique spectral fingerprint.
For this compound, the most prominent and diagnostic absorption band would be that of the hydroxyl (-OH) group. This appears as a strong, broad band in the region of 3200-3600 cm⁻¹, which is characteristic of hydrogen-bonded alcohols. Data from the closely related isomers 1,4-dithiaspiro[4.5]decan-6-ol and 1,4-dithiaspiro[4.5]decan-8-ol show this O-H stretching vibration at 3445 cm⁻¹ and 3260 cm⁻¹, respectively, confirming the expected range. cdnsciencepub.com Other key absorptions would include C-H stretching vibrations from the aliphatic cyclohexane and dithiolane rings just below 3000 cm⁻¹, a C-O stretching vibration for the secondary alcohol typically found between 1000-1260 cm⁻¹, and weaker C-S stretching bands in the fingerprint region (600-800 cm⁻¹).
Table 3: Characteristic Infrared Absorption Frequencies for this compound
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3600 - 3200 | O-H stretch, broad | Alcohol (-OH) |
| 2950 - 2850 | C-H stretch | Aliphatic (Cyclohexane, Dithiolane) |
| 1260 - 1000 | C-O stretch | Secondary Alcohol |
Note: The frequency ranges are typical for the indicated functional groups and supported by data from isomeric compounds. cdnsciencepub.com
Computational Chemistry and Molecular Modeling of 1,4 Dithiaspiro 4.5 Decan 7 Ol
Quantum Chemical Calculations for Electronic Structure and Stability
While specific quantum chemical studies focused solely on 1,4-dithiaspiro[4.5]decan-7-ol are not extensively documented in the literature, the principles and methods for such analysis are well-established. Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to investigate the electronic structure, stability, and reactivity of molecules. For spirocyclic systems, these calculations can predict molecular orbital energies (such as the HOMO and LUMO), electrostatic potential maps, and charge distributions, which are fundamental to understanding the molecule's chemical behavior.
In related spirocyclic ketal derivatives, DFT calculations have been used to resolve ambiguities in stereochemical assignments that arise from experimental data like NMR. By comparing computationally predicted chemical shifts with experimental values, the most stable conformer can be identified with greater confidence. This highlights the synergy between computational and experimental techniques in characterizing complex molecular structures.
Conformation Analysis and Energy Landscapes
The structural complexity of this compound arises from the flexibility of its constituent rings. The cyclohexane (B81311) ring can adopt various conformations, primarily low-energy chair forms, while the five-membered dithiolane ring typically exists in envelope or twist conformations. The spiro fusion of these rings results in a complex potential energy surface with multiple possible conformers.
Determining the preferred conformation and the energy barriers between different states is crucial for understanding the molecule's shape and how it interacts with its environment. Research on derivatives has shown that the 1,3-dithiolane (B1216140) scaffold can exist as a mixture of different conformations in a crystalline state, underscoring its flexibility. researchgate.net Computational exploration of the conformational energy landscape can map these stable states and the transition pathways between them. Such analyses, often combined with experimental methods like X-ray crystallography and variable-temperature NMR, provide a comprehensive picture of the molecule's dynamic behavior. researchgate.net Studies on related dithiaspiro[4.5]decane derivatives have utilized molecular dynamics simulations to assess their stability, implicitly exploring their accessible energy landscapes.
Molecular Dynamics Simulations of Spirocyclic Systems
Molecular dynamics (MD) simulations are a powerful computational technique used to study the physical movement of atoms and molecules over time. biorxiv.orgrsc.org In the context of drug design, MD simulations provide detailed insights into the stability of a ligand within a protein's binding pocket and the nature of their interactions at an atomic level. biorxiv.org These simulations can reveal how a molecule like this compound and its derivatives behave in a biological environment, such as in aqueous solution or when bound to a receptor. semanticscholar.org
The stability of a protein-ligand complex during an MD simulation is often assessed by monitoring metrics like the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms. A stable RMSD profile over the course of the simulation suggests that the complex has reached equilibrium and the ligand is stably bound. Such simulations have been performed for derivatives of 1,4-dithiaspiro[4.5]decane, confirming the stability of their complexes with therapeutic targets like the 5-HT1A receptor. nih.govunimore.itunimore.it
Structure-Activity Relationship (SAR) Studies via Docking and Ligand-Receptor Interactions (related to derivatives)
Molecular docking and structure-activity relationship (SAR) studies are central to modern drug discovery, and derivatives of 1,4-dithiaspiro[4.5]decane have been a focus of such research, particularly as ligands for the serotonin (B10506) 5-HT1A receptor. nih.govunimore.itijsrst.comarabjchem.orgresearchgate.net These studies systematically modify the chemical structure of a lead compound to understand how these changes affect its biological activity.
Research has shown that the dithiaspiro[4.5]decane moiety is a key structural feature. Docking studies performed on a homology model of the 5-HT1A receptor have provided critical insights into the binding modes of these derivatives. unimore.it A key interaction for high affinity is a salt bridge formed between the protonated nitrogen atom of the ligand's amine side chain and the crucial aspartate residue (D116) in the receptor's binding site. unict.it
SAR studies have explored several structural modifications:
Sulfur Substitution: The replacement of one or both oxygen atoms in the analogous 1,4-dioxaspiro[4.5]decane scaffold with sulfur atoms to form thiaspiro or dithiaspiro derivatives was found to significantly increase affinity and efficacy at the 5-HT1A receptor. unimore.itunict.it Specifically, the introduction of the 1,3-dithiolane ring, as in 1,4-dithiaspiro[4.5]decane derivatives, led to a remarkable enhancement in 5-HT1A receptor affinity. unict.it
Amine Chain Flexibility: Altering the piperazine (B1678402) ring of the lead compound to a more flexible phenoxyethylamine chain also proved beneficial for potency and efficacy. unimore.it
Combined Modifications: The combination of the dithiaspiro core with a flexible amine chain resulted in the identification of highly potent and selective 5-HT1A partial agonists. nih.govunimore.it
These computational and SAR studies provide a rational basis for the observed biological activities and guide the design of new derivatives with improved therapeutic profiles. arabjchem.org
Table 1: Binding Affinity (pKi) of Selected Dioxolane, Oxathiolane, and Dithiolane Derivatives at 5-HT1A and α1-Adrenergic Receptors This table is based on data for derivatives and does not represent the parent compound this compound.
| Compound | Spirocyclic Moiety | Amine Moiety | pKi h5-HT1A | pKi hα1a | pKi hα1b | pKi hα1d |
|---|---|---|---|---|---|---|
| Compound 7 | 1,3-Dioxolane | Phenoxyethylamine | 6.24 | 6.15 | 6.11 | 6.22 |
| Compound 10 | 1,3-Oxathiolane | Arylpiperazine | 8.62 | 7.40 | 7.52 | 8.63 |
| Compound 11 | 1,3-Oxathiolane | Phenoxyethylamine | 6.41 | 6.10 | 6.31 | 6.85 |
| Compound 13 | 1,3-Dithiolane | Arylpiperazine | 8.64 | 7.11 | 7.13 | 7.68 |
| Compound 14 | 1,3-Dithiolane | Phenoxyethylamine | 7.42 | 6.16 | 6.17 | 6.28 |
| Compound 15 | 1,3-Dithiolane | (2-Methoxyphenoxy)ethylamine | 8.64 | 6.78 | 6.91 | 7.37 |
Synthetic Utility and Applications in Complex Molecule Synthesis
1,4-Dithiaspiro[4.5]decan-7-ol as a Chiral Building Block
The utility of this compound as a chiral building block stems from the stereoselective synthesis of its enantiomers. A highly effective method for obtaining the chiral alcohol is the microbial reduction of the corresponding prochiral ketone, 1,4-dithiaspiro[4.5]decan-7-one. cdnsciencepub.comresearchgate.net This biocatalytic approach offers high enantioselectivity, making it a valuable tool for preparing homochiral drugs and intermediates. researchgate.net
Research has demonstrated that new strains of yeast, specifically Saccharomyces cerevisiae (JCM 1819 and JCM 2214), can reduce 1,4-dithiaspiro[4.5]decan-7-one to (-)-(7S)-1,4-dithiaspiro[4.5]decan-7-ol with excellent enantiomeric excess (ee). cdnsciencepub.com The reductions occur with high enantiofacial selectivity, consistently yielding the (S)-configuration. cdnsciencepub.comresearchgate.net This stereochemical outcome was confirmed through 2D COSY experiments of the corresponding (S)-MTPA esters. cdnsciencepub.comresearchgate.net The high degree of stereocontrol achieved in these reductions underscores the value of this method for generating enantiopure this compound for use in asymmetric synthesis.
Table 1: Microbial Reduction of 1,4-Dithiaspiro[4.5]decan-7-one
| Run | Yeast Strain | Conversion (%) | Yield (%) | Enantiomeric Excess (ee) (%) | Product Configuration | Reference |
|---|---|---|---|---|---|---|
| 5 | S. cerevisiae JCM 1819 | 100 | 91.9 | 97.2 | S | cdnsciencepub.com |
| 6 | S. cerevisiae JCM 2214 | 97 | 82.9 | 95.6 | S | cdnsciencepub.com |
Intermediacy in the Synthesis of Biologically Relevant Compounds
The 1,4-dithiaspiro[4.5]decane framework is recognized as a privileged scaffold in medicinal chemistry. researchgate.netmdpi.com Consequently, this compound and its derivatives serve as crucial intermediates in the synthesis of compounds with significant biological activity.
The structural rigidity and defined stereochemistry of the dithiaspiro[4.5]decane core make it an attractive template for synthesizing analogs of complex natural products. A notable example is its use in the synthesis of prostaglandin (B15479496) analogs. core.ac.uk Prostaglandins are potent lipid compounds with a wide array of physiological effects, but their therapeutic use can be limited by a lack of selectivity and rapid metabolism. core.ac.uk This has driven the synthesis of analogs to isolate or enhance specific biological activities. core.ac.uk
In one approach, a 6,10-dithiaspiro[4.5]decan-3-ol derivative was utilized as a key intermediate in the total synthesis of PGD₂ methyl ester and its epimers. core.ac.uk Another synthesis involved the preparation of ω-chain-modified 7-oxaprostaglandin analogues, where a 1,5-dithiaspiro[4.5]decane structure was employed. tandfonline.com These syntheses highlight how the spirocyclic dithiane moiety can be incorporated to create structurally novel analogs of prostaglandins, potentially leading to compounds with improved pharmacological profiles. core.ac.uktandfonline.com Spiroacetals, a related class of spirocycles, are also frequently found in biologically active natural products like the anticancer agent (−)-berkelic acid and the marine toxin (−)-calyculin A. researchgate.net
Chemical probes are small molecules designed to study and manipulate the function of proteins and other biological targets in their native environment. mskcc.org The development of such probes is a cornerstone of chemical biology, enabling the investigation of disease mechanisms and the validation of new drug targets. mskcc.orgnih.govnih.gov
The 1,4-dithiaspiro[4.5]decane scaffold has been employed in the creation of potent and selective ligands for various receptors, which can be considered foundational work for chemical probe development. semanticscholar.org For instance, a series of 1,4-dithiaspiro[4.5]decane derivatives were synthesized and evaluated as agonists for the 5-HT₁A serotonin (B10506) receptor, a target for neurological and psychiatric disorders. unimore.it By modifying the core scaffold, researchers were able to develop compounds with high potency and selectivity. unimore.it Similarly, a related building block, (1,4-dithiaspiro[4.5]decan-2-yl)methanol, served as a key synthon for a modulator of sigma receptors, which are implicated in a variety of central nervous system functions. mdpi.com These examples demonstrate that the dithiaspiro[4.5]decane moiety can be systematically modified to generate derivatives that interact specifically with biological targets, a key requirement for a useful chemical probe. mdpi.comunimore.itbiorxiv.org
Role in the Construction of Natural Product Analogs
General Applications as a Spirocyclic Scaffold in Organic Synthesis
Beyond its role in specific synthetic targets, this compound is an exemplar of the broader utility of spirocyclic scaffolds in modern organic synthesis. Spirocycles, characterized by two rings sharing a single atom, are increasingly used in drug discovery to explore three-dimensional chemical space. nih.gov This departure from flat, aromatic structures often leads to improved physicochemical properties and novel biological activities.
The 1,4-dithiaspiro[4.5]decane ring system is a subtype of the more general spiroketal and spiro-ether structures that are prevalent in many natural products and pharmacologically important molecules. researchgate.netresearchgate.net The synthesis of libraries based on spirocyclic scaffolds, such as the 1-oxa-7-azaspiro[4.5]decane system, allows for a systematic exploration of structure-activity relationships. nih.gov The dithiane group within the 1,4-dithiaspiro[4.5]decane structure is particularly versatile, serving as a stable protecting group for a carbonyl function that can be unmasked under specific conditions. This feature, combined with the stereochemical complexity of the spiro center, provides chemists with a powerful tool for building intricate molecular frameworks. cdnsciencepub.comtandfonline.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
